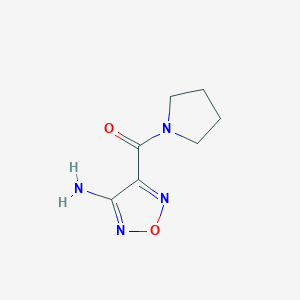![molecular formula C13H18N2O3 B2556039 Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate CAS No. 1146299-32-2](/img/structure/B2556039.png)
Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate, also known as methyl 3-(isobutylcarbamoylamino)benzoate, is a chemical compound with the molecular formula C14H19NO3. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transition
The study of Methyl 2-(carbazol-9-yl)benzoate, with its unique crystalline structure, underlines the importance of pressure in crystal engineering. This compound undergoes a phase transition under high pressure, transforming from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a more densely packed Z′ = 2 structure. The efficiency of packing at high pressure stabilizes the molecules despite their initially unfavorable conformations (Johnstone et al., 2010).
Chemical Synthesis
The synthesis of carbon-11-labeled CK1 inhibitors, including a compound structurally similar to Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate, demonstrates the compound's potential in developing new PET radiotracers for imaging in Alzheimer's disease research. These inhibitors were synthesized with high efficiency, showcasing the compound's relevance in creating diagnostic tools (Gao, Wang, & Zheng, 2018).
Biosynthesis and Emission in Plants
The volatile ester Methyl benzoate, which shares a functional group with this compound, is a primary scent compound in snapdragon flowers. It's synthesized and emitted by specific petal lobes, playing a crucial role in attracting pollinators. This highlights the compound's significance in plant-pollinator interaction studies, emphasizing its biosynthetic pathways and emission patterns (Dudareva et al., 2000).
Neuroprotection and Chemical Activation
Research into P7C3 neuroprotective chemicals, which includes compounds with carbazole groups similar to the carbamoyl moiety in this compound, reveals their mechanism of action involves activating NAMPT, the rate-limiting enzyme in NAD salvage. This activation leads to increased levels of NAD, providing protection against cell toxicity and highlighting the compound's potential in neurodegenerative disease research (Wang et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpropylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)8-14-13(17)15-11-6-4-5-10(7-11)12(16)18-3/h4-7,9H,8H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHKBKTKBWVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

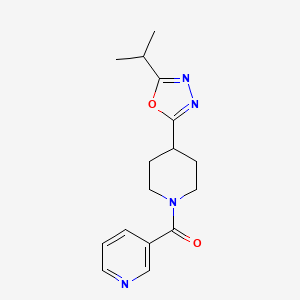
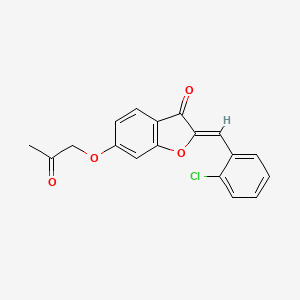
![2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2555964.png)
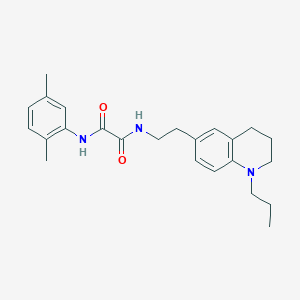
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2555968.png)

![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)
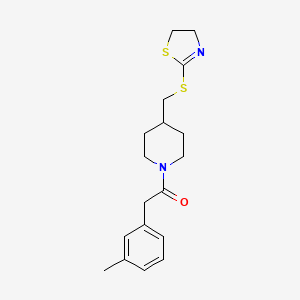
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2555973.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2555975.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)
